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Compound of Interest

Compound Name: Diethyl dodecylphosphonate

CAS No.: 4844-38-6

Cat. No.: B1606181

Get Quote

Executive Summary
Diethyl dodecylphosphonate (DDP) represents a critical class of neutral organophosphorus

extractants used in the separation of actinides, lanthanides, and heavy metals. Distinguished

by its twelve-carbon alkyl tail, DDP offers superior lipophilicity compared to shorter-chain

analogs like Tributyl phosphate (TBP) or Dibutyl butylphosphonate (DBBP). This structural

feature significantly alters its solubility profile, particularly in the non-polar aliphatic diluents

(e.g., kerosene, dodecane) standard in hydrometallurgical flowsheets.

This guide provides a definitive technical analysis of DDP’s solubility, focusing on its behavior

in organic solvents, the thermodynamics of dissolution, and the critical phenomenon of third-

phase formation during metal loading.

Physicochemical Profile
To understand the solubility behavior of DDP, one must first analyze its molecular architecture.

The molecule consists of a polar phosphonate head group responsible for metal coordination
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and a non-polar dodecyl tail that dictates interaction with organic diluents.

Property Specification Mechanistic Implication

Chemical Name Diethyl dodecylphosphonate -

CAS Number 4844-38-6 -

Molecular Formula C₁₆H₃₅O₃P Amphiphilic structure

Molecular Weight 306.42 g/mol
High molar volume affects

entropy of mixing

Density ~0.93 g/cm³ (25°C)
Lower than water; facilitates

phase separation

Boiling Point ~168°C (1.5 mmHg)
High thermal stability; low

volatility

LogP (Octanol/Water) ~6.1 (Calculated)
Highly lipophilic; negligible

water solubility

Flash Point 197.1°C
Safe for high-temperature

process streams

Solubility in Organic Solvents
The solubility of DDP is governed by the "Like Dissolves Like" principle, specifically the

interaction between its dodecyl chain and the solvent matrix.

Solvent Compatibility Matrix
The following table summarizes the solubility behavior of DDP in industrially relevant solvent

classes.
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Solvent Class
Representative
Solvents

Solubility Status Mechanistic Insight

Aliphatic

Hydrocarbons

n-Dodecane,

Kerosene, Hexane
Miscible

The C12 tail of DDP

acts as a "solvent

anchor," interacting

favorably with

aliphatic chains via

London dispersion

forces.

Aromatic

Hydrocarbons

Toluene, Xylene,

Benzene
Miscible

Strong interaction

between the

phosphonate dipole

and the aromatic

-system enhances

solubility beyond

simple dispersion.

Chlorinated Solvents
Chloroform,

Dichloromethane
Miscible

High solubility due to

dipole-dipole

interactions; often

used for analytical

characterization

(NMR).

Polar Aprotic Acetone, Acetonitrile Soluble

Soluble due to the

polar phosphonate

head, though less

relevant for extraction

due to water

miscibility.

Alcohols Octanol, Ethanol Soluble Hydrogen bonding

with the phosphoryl

oxygen (

) facilitates

dissolution. Long-
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chain alcohols act as

phase modifiers.

Aqueous Media Water, Dilute Acids Insoluble

The hydrophobic

effect of the C12 chain

dominates, preventing

dissolution in the

aqueous phase (

M).

Thermodynamic Framework: Hansen Solubility
Parameters (HSP)
To predict miscibility in novel solvent systems, we utilize the Hansen Solubility Parameters. The

total solubility parameter (

) is resolved into dispersion (

), polar (

), and hydrogen bonding (

) components.

Estimated HSP for DDP:

(Dominant contribution from dodecyl chain)

(Phosphonate ester group)

(Weak H-bond acceptor)

Application: Solvents with an HSP "distance" (

)

from DDP are predicted to be good solvents. n-Dodecane (

) is an excellent match for the dispersion component, ensuring miscibility.
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Critical Phenomenon: Third-Phase Formation[3]
In solvent extraction, "solubility" refers not just to the ligand (DDP) but to the metal-ligand

complex. A critical failure mode is Third-Phase Formation, where the organic phase splits into a

light, diluent-rich phase and a heavy, metal-rich phase.

Mechanism
When DDP extracts a metal (e.g.,

or

), it forms a solvate, such as

. This complex is more polar than free DDP. If the concentration of this polar complex exceeds
its solubility limit in the non-polar diluent (e.g., dodecane), the phase splits.

Advantage of DDP: The long dodecyl chain (C12) increases the lipophilicity of the metal

complex compared to TBP (C4) complexes. This generally increases the Limiting Organic

Concentration (LOC), allowing for higher metal loading before third-phase formation occurs.
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Figure 1: Mechanism of third-phase formation in DDP solvent extraction systems. LOC =

Limiting Organic Concentration.[1][2][3]

Experimental Protocols
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The following protocols are designed to validate solubility limits and third-phase boundaries.

These are self-validating workflows: if the control steps fail, the data is invalid.

Protocol A: Determination of Third-Phase Limits (LOC)
Objective: Determine the maximum concentration of metal (e.g., Nd(III), U(VI)) that 1.1 M DDP

in dodecane can hold before splitting.

Preparation:

Prepare a 1.1 M solution of DDP in n-dodecane (Organic Phase).

Prepare a series of aqueous metal nitrate solutions with increasing concentrations (e.g.,

10, 50, 100, 200, 300 g/L).

Equilibration:

Mix Organic and Aqueous phases at a 1:1 volume ratio in a thermostated vessel (25°C).

Vortex vigorously for 10 minutes.

Separation & Observation:

Centrifuge at 3000 rpm for 5 minutes.

Validation Step: Visually inspect for three distinct layers. The "Third Phase" will appear as

a heavy, viscous, oily layer between the aqueous and light organic phases.

Quantification:

If two phases exist: Measure metal concentration in Organic Phase (ICP-OES).

If three phases exist: The concentration in the organic phase just prior to this point is the

LOC.[2]

Protocol B: Cloud Point Solubility Test (General
Solvents)
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Objective: Rapidly assess DDP miscibility in a new solvent.

Titration:

Place 5 mL of DDP in a glass vial with a magnetic stir bar.

Titrate the target solvent into the vial in 0.5 mL increments.

Observation:

Observe for turbidity (cloudiness) or Schlieren lines (indicating mixing).

Clear Solution: Indicates miscibility.

Turbidity: Indicates saturation/immiscibility.

Temperature Stress:

If clear, cool the solution to 10°C.

Validation: If precipitate or oil droplets form, the system has an Upper Critical Solution

Temperature (UCST) behavior.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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